1-(4-iodobenzyl)-1H-1,2,4-triazole
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Overview
Description
1-(4-Iodobenzyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a triazole ring. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(4-iodobenzyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodobenzyl bromide and sodium azide.
Reaction Conditions: The 4-iodobenzyl bromide is reacted with sodium azide in the presence of a copper(I) catalyst to form 4-iodobenzyl azide.
Cycloaddition Reaction: The 4-iodobenzyl azide undergoes a cycloaddition reaction with an alkyne to form the triazole ring, resulting in the formation of this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Iodobenzyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with various alkynes and azides, forming complex heterocyclic structures.
Common reagents used in these reactions include copper(I) catalysts, sodium azide, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Iodobenzyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1-(4-iodobenzyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(4-Iodobenzyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)-1H-1,2,4-triazole: Similar structure but with a fluorine atom instead of iodine.
1-(4-Chlorobenzyl)-1H-1,2,4-triazole: Contains a chlorine atom instead of iodine.
1-(4-Bromobenzyl)-1H-1,2,4-triazole: Contains a bromine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
1-[(4-iodophenyl)methyl]-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPXRFMOQIIBRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428765 |
Source
|
Record name | 1-(4-iodobenzyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864068-93-9 |
Source
|
Record name | 1-(4-iodobenzyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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